N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-9-13(10(2)20-16-9)14(18)15-7-12(19-5-4-17)11-3-6-21-8-11/h3,6,8,12,17H,4-5,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTLUPUCXHZISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and epigenetic modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C17H17N2O5S
- Molecular Weight : 418.4 g/mol
The compound features a unique arrangement that includes a thiophene ring and an isoxazole moiety, contributing to its biological activities.
Antitumor Activity
Recent studies have highlighted the compound's potential as a BRD4 inhibitor , which plays a crucial role in regulating gene expression related to cancer. The compound demonstrated significant antiproliferative effects against various cancer cell lines, particularly colorectal cancer cells (HCT116).
Key Findings:
- IC50 Values : The compound exhibited an IC50 value indicating potent inhibition of cell proliferation.
- Mechanism of Action : It was found to induce apoptosis in HCT116 cells by downregulating anti-apoptotic proteins such as Bcl-2 and c-Myc while upregulating pro-apoptotic proteins like HEXIM1. This suggests that the compound may promote apoptosis through intrinsic pathways.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10.5 | Induction of apoptosis |
| BxPc3 | 12.0 | Inhibition of cell proliferation |
| Mia-capa2 | 11.8 | Modulation of BRD4 protein levels |
In Vivo Studies
In vivo studies using mouse models have shown that the compound effectively inhibits tumor growth. Administration at a dosage of 20 mg/kg resulted in a tumor suppression rate significantly higher than that observed with standard treatments.
Case Study:
In a study involving CT-26 mouse colorectal cancer models:
- Treatment Duration : 14 days
- Tumor Suppression Rate : 56.1%
- Toxicity Assessment : No severe side effects were reported, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
